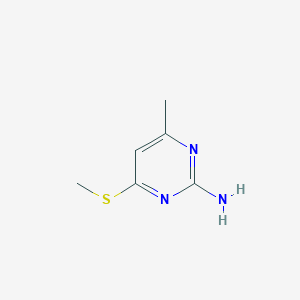

4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine

Description

Chemical Identification and Nomenclature

This compound represents a substituted pyrimidine derivative characterized by specific functional group positioning that defines its chemical identity and properties. The compound is officially registered under the Chemical Abstracts Service number 6307-46-6, providing a unique identifier for chemical databases and regulatory purposes. The molecular formula C₆H₉N₃S indicates the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 155.22 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrimidine ring serves as the parent structure with substituents designated by their position numbers. The compound features a methyl group at position 4, a methylsulfanyl group at position 6, and an amino group at position 2 of the pyrimidine ring system. Alternative naming conventions include 4-methyl-6-methylsulfanyl-pyrimidin-2-amine, reflecting the same structural arrangement with slight variations in presentation.

The structural characteristics of this compound place it within the broader category of aminopyrimidines, which are recognized for their significance in medicinal chemistry and pharmaceutical research. The presence of both the amino group and the sulfur-containing substituent creates unique electronic and steric environments that influence the compound's reactivity and potential biological activity. The methylsulfanyl group, also referred to as methylthio in some literature, represents a sulfur-carbon bond that contributes to the compound's overall chemical behavior and stability.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 6307-46-6 |

| Molecular Formula | C₆H₉N₃S |

| Molecular Weight | 155.22 g/mol |

| Systematic Name | This compound |

| Chemical Class | Aminopyrimidine derivative |

Historical Context of Pyrimidine Derivatives in Organic Chemistry

The development of pyrimidine chemistry traces its origins to the mid-19th century, establishing a foundation that would later encompass compounds like this compound. The historical progression began in 1818 when Brugnatelli produced alloxan through the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative. This breakthrough represented the initial recognition of pyrimidine-based structures, though systematic investigation would not commence for several decades.

The systematic study of pyrimidines began in earnest in 1884 with Pinner, who developed synthetic methods for pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. Pinner's contribution extended beyond synthetic methodology to include the proposal of the name "pyrimidin" in 1885, establishing the nomenclature that continues to define this class of compounds. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution of pyrimidine chemistry accelerated throughout the 20th century as researchers recognized the biological significance of these heterocyclic systems. The discovery that cytosine, thymine, and uracil represent pyrimidine derivatives found in nucleic acids elevated the importance of pyrimidine research within biochemistry and molecular biology. This recognition spurred extensive investigation into synthetic methodologies for producing diverse pyrimidine derivatives, including amino-substituted variants like this compound.

The development of synthetic approaches for aminopyrimidines has involved multiple strategic pathways. Research has demonstrated that pyrimidine derivatives can be synthesized from ethyl cyanoacetate through reactions with aldehydes and thiourea using potassium carbonate as a catalyst. Additional methodologies have emerged utilizing acetyl acetone in combination with benzaldehyde and ammonium acetate to produce pyrimidine derivatives through intermediate formation. These synthetic advances have enabled the preparation of increasingly complex pyrimidine structures, including those bearing multiple substituents such as methyl and methylsulfanyl groups.

| Historical Milestone | Year | Significance |

|---|---|---|

| First pyrimidine derivative isolation | 1818 | Alloxan production by Brugnatelli |

| Systematic pyrimidine study initiation | 1884 | Pinner's synthetic methodology |

| "Pyrimidin" nomenclature proposal | 1885 | Pinner's naming convention |

| Parent pyrimidine preparation | 1900 | Gabriel and Colman synthesis |

| Nucleic acid pyrimidine recognition | 20th century | Biological significance established |

Significance in Heterocyclic Compound Research

This compound exemplifies the broader significance of heterocyclic compounds in contemporary chemical research, particularly within the context of structure-activity relationship investigations. Heterocyclic compounds, characterized by ring systems containing atoms other than carbon, represent a fundamental class of organic molecules with diverse applications spanning pharmaceutical development, materials science, and biochemical research. The pyrimidine ring system, with nitrogen atoms at positions 1 and 3, provides a versatile scaffold for chemical modification and functional group incorporation.

The research significance of aminopyrimidine derivatives has been extensively documented in recent literature, with studies demonstrating their potential as therapeutic agents across multiple disease categories. Research has shown that pyrimidine derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, establishing them as privileged structures in medicinal chemistry. The specific substitution pattern found in this compound, featuring both electron-donating methyl groups and the sulfur-containing methylsulfanyl substituent, creates unique electronic properties that may contribute to enhanced biological activity.

The synthesis and characterization of substituted pyrimidines like this compound contribute to fundamental understanding of heterocyclic chemistry principles. The compound's structure allows for investigation of electronic effects arising from the combination of amino, methyl, and methylsulfanyl substituents on the pyrimidine core. Research has demonstrated that the presence of amino groups at position 2 of pyrimidine rings can significantly influence both chemical reactivity and potential biological activity. The methylsulfanyl group at position 6 introduces additional complexity through sulfur's ability to participate in various chemical interactions.

Contemporary research methodologies for heterocyclic compound investigation have evolved to encompass sophisticated analytical techniques and computational approaches. Studies of pyrimidine derivatives now routinely employ nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic analysis to elucidate structural characteristics and conformational preferences. The development of these analytical capabilities has enabled detailed characterization of compounds like this compound, facilitating deeper understanding of their chemical properties and potential applications.

The broader research landscape for pyrimidine derivatives continues to expand, with investigations encompassing novel synthetic methodologies, mechanistic studies, and application development. Recent advances have demonstrated improved synthetic efficiency through the use of continuous flow synthesis techniques, which offer enhanced control over reaction conditions and improved yields for complex pyrimidine structures. These technological developments have particular relevance for the preparation of substituted aminopyrimidines, where precise control of reaction conditions can influence regioselectivity and product purity.

| Research Area | Significance | Application |

|---|---|---|

| Structure-Activity Relationships | Electronic effect elucidation | Drug design optimization |

| Synthetic Methodology Development | Improved preparation efficiency | Scalable production |

| Analytical Characterization | Structural confirmation | Quality control |

| Computational Chemistry | Property prediction | Virtual screening |

| Biological Activity Assessment | Therapeutic potential evaluation | Lead compound identification |

Properties

IUPAC Name |

4-methyl-6-methylsulfanylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDXLJBBOCKTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285309 | |

| Record name | 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-46-6 | |

| Record name | NSC41332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis from Pyrimidine Precursors

A classical approach involves constructing the pyrimidine ring with the desired substituents via condensation reactions of suitable precursors such as guanidine derivatives and enaminones or related intermediates.

Pyrimidine Ring Construction via Guanidine and Enaminone Coupling

Research on related pyrimidin-2-amine derivatives indicates that the pyrimidine ring can be formed by the reaction of enaminones with guanidine hydrochloride under controlled conditions. This method allows the introduction of amino groups at the 2-position and methyl substituents at the 4-position, while the methylsulfanyl group can be introduced via thiolation steps or by using sulfur-containing precursors.Example from Related Pyrimidin-2-amine Syntheses :

Enaminones (such as 4-methyl-substituted enaminones) are reacted with guanidine hydrochloride to yield pyrimidin-2-amine derivatives. Subsequent functionalization can introduce the methylsulfanyl group at the 6-position, either by nucleophilic substitution or by direct incorporation during ring formation.

Substitution on Preformed Pyrimidine Rings

Another common approach involves modifying a pre-existing pyrimidine scaffold:

Nucleophilic Substitution of Halogenated Pyrimidines

Starting from 4,6-dichloro-2-(methylthio)-1,3-pyrimidine derivatives, selective substitution reactions can be performed. For example, reacting 4,6-dichloro-2-(methylthio)-1,3-pyrimidine with alkali metal methoxides in inert organic solvents (e.g., toluene) leads to substitution at the 4- and 6-positions, followed by oxidation or reduction steps to adjust the sulfur oxidation state if needed.Synthesis of this compound via Substitution and Reduction

While the patent literature focuses on related methylsulfonyl derivatives, the methylsulfanyl group can be introduced by nucleophilic substitution of halogenated pyrimidines with methylthiolate ions or methylthiol reagents, followed by reduction or protection/deprotection steps to yield the target compound.

Crystallization and Purification

- The compound can be crystallized by dissolving in mixed solvents such as methyl cyanide and water, followed by slow evaporation at room temperature to obtain pure crystals suitable for further characterization.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

Selectivity and Reaction Control

The substitution reactions on the pyrimidine ring require precise control of temperature and reagent equivalents to avoid over-substitution or oxidation of the methylsulfanyl group to sulfoxides or sulfones.Catalyst Use

Oxidation steps benefit from catalysts such as sodium tungstate to improve reaction rates and selectivity, especially when converting methylsulfanyl to methylsulfonyl groups, though for the target compound, oxidation is typically avoided or controlled to maintain the sulfanyl state.Microwave-Assisted Synthesis

Microwave irradiation has been applied in related pyrimidine syntheses to shorten reaction times and improve yields in ring closure steps involving guanidine and enaminones.Purification Techniques

Slow evaporation crystallization from mixed solvents is effective for obtaining high-purity this compound crystals, facilitating structural analysis and further application.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in DNA and RNA synthesis. Its structural similarity to nucleotides positions it as a candidate for drug development targeting various diseases, including cancer and viral infections.

Case Study:

A study highlighted its role as an enzyme inhibitor, particularly in relation to monopolar spindle 1 (MPS1), which is crucial in cell division. The compound demonstrated significant inhibition of MPS1 activity, indicating potential applications in cancer therapy .

Biological Research

In biological contexts, this compound is investigated for its potential as an enzyme inhibitor. The interaction with enzymes involved in metabolic pathways suggests applications in treating metabolic disorders and cancer.

Mechanism of Action:

The compound binds to the active sites of specific enzymes, inhibiting their catalytic activity. This action can disrupt metabolic pathways related to DNA/RNA synthesis and sulfur metabolism.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Comparative Data Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitor for cancer therapy | Inhibition of MPS1 kinase |

| Biological Research | Potential treatment for metabolic disorders | Interaction with metabolic enzymes |

| Industrial Applications | Production of specialty chemicals | Used in coatings and adhesive formulations |

Mechanism of Action

The mechanism of action of 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, leading to a decrease in the production of certain metabolites. The pathways involved may include those related to DNA and RNA synthesis, as well as metabolic pathways involving sulfur-containing compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine derivatives is exemplified by the following comparisons:

Structural Analogues

Key Differences in Properties and Reactivity

- Synthetic Yields : Pyridin-3-yl derivatives (e.g., 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine) achieve higher yields (74%) via Suzuki coupling compared to methylsulfanyl derivatives (29–31%) synthesized via cyclocondensation .

- Thermal Stability : Aromatic substituents (e.g., pyridin-3-yl) confer higher melting points (191–192°C) due to π-π stacking and hydrogen bonding, whereas alkyl/alkoxy groups (e.g., trifluoroethoxy) reduce lattice stability (109–111°C) .

- Biological Interactions : The triazine analogue (4-methyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine) exhibits dual binding modes with proteins, unlike pyrimidine derivatives, highlighting core-dependent behavior .

Spectroscopic and Crystallographic Insights

- NMR Shifts : Methylsulfanyl groups produce distinct singlets (δ ~2.5 ppm), while pyridyl protons exhibit complex splitting patterns (δ 7.3–8.6 ppm) .

- Crystal Packing : Piperidinyl derivatives form asymmetric hydrogen-bonded dimers, whereas chlorophenyl derivatives adopt planar geometries due to halogen interactions .

Biological Activity

4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine, a compound within the pyrimidine family, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor effects, biochemical properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a methylsulfanyl group and a pyrimidine ring, which are essential for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown effectiveness against several cancer cell lines, particularly breast carcinoma (MCF-7) cells, indicating its potential as an anticancer agent.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : Research indicates that related pyrimidine derivatives can modulate inflammatory pathways, which may extend to this compound .

Targeting Tumor Cells

The antitumor mechanism primarily involves interaction with DNA. The compound's high affinity for DNA suggests that it may inhibit vital processes such as replication and transcription in cancer cells.

Biochemical Pathways

Research has shown that compounds similar to this compound can affect multiple biochemical pathways:

- Cell Cycle Regulation : It may induce apoptosis in cancer cells by disrupting cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in tumor cells .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of MCF-7 breast cancer cells. The IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be approximately 10 µM, indicating potent activity against these cancer cells.

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of pyrimidine derivatives. Modifications to the methylsulfanyl group and the position of substituents on the pyrimidine ring have been shown to enhance antitumor efficacy. For instance, derivatives with additional functional groups exhibited improved potency against various cancer cell lines .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for this compound compared to related compounds:

Q & A

Q. What are the common synthetic routes for 4-methyl-6-(methylsulfanyl)pyrimidin-2-amine, and how are reaction conditions optimized?

The compound is typically synthesized via cyclocondensation reactions. A validated method involves refluxing 3,3-bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one with guanidine carbonate in pyridine, yielding the target compound after recrystallization (29% yield). Key parameters include solvent choice (pyridine for solubility), stoichiometric ratios (1:1.5 molar ratio of enone to guanidine), and reflux duration (5 hours) to maximize yield . Alternative routes employ microwave-assisted synthesis (e.g., 120°C for 13 hours) to reduce reaction time while maintaining efficiency .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, crystals grown from methanol are analyzed using SHELX software (e.g., SHELXL for refinement), confirming bond lengths (e.g., C–S = 1.78 Å) and angles. Hydrogen-bonding networks (e.g., N–H···N interactions) are mapped via ORTEP-3 graphical representations to validate supramolecular packing . Complementary techniques include -NMR (δ 2.54 ppm for methylsulfanyl protons) and high-resolution mass spectrometry (HRMS: m/z 219 [M+H]) .

Q. What are the primary applications of this compound in biological research?

It serves as a selective fluorescence probe for Cd detection. The pyridine-pyrimidine core chelates Cd, inducing a chelation-enhanced fluorescence (CHEF) effect with a detection limit of 0.1 µM. Its low molecular weight (218 g/mol) ensures cell membrane permeability, enabling live-cell imaging . Derivatives also exhibit antitrypanosomal activity (IC < 10 µM) by targeting parasite-specific enzymes, though mechanistic studies are ongoing .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

SC-XRD reveals Cl···N (3.09–3.10 Å) and N–H···π interactions that stabilize the crystal lattice. Graph-set analysis (Etter’s formalism) identifies hydrogen-bonding motifs, which direct layer-by-layer assembly. Solvent polarity (e.g., acetonitrile vs. methanol) modulates crystal morphology by altering hydrogen-bond donor-acceptor ratios .

Q. What advanced spectroscopic methods resolve data contradictions in tautomeric forms?

-NMR and IR spectroscopy distinguish between amine (δ 162.5 ppm for C2) and imine tautomers. Variable-temperature NMR (VT-NMR) tracks tautomeric equilibria, while density functional theory (DFT) calculations (B3LYP/6-311++G**) predict relative stability (ΔG < 2 kcal/mol favoring the amine form) .

Q. How is microwave irradiation applied to improve synthetic efficiency?

Microwave-assisted synthesis (e.g., 120°C, 13 hours) accelerates nucleophilic substitution reactions, achieving 81% yield for N-alkylated derivatives. This method reduces side reactions (e.g., oxidation of methylsulfanyl groups) compared to conventional heating .

Q. What computational tools predict the compound’s metal-binding selectivity?

Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis rationalize Cd selectivity over Zn. The HOMO-LUMO gap (4.2 eV) and electrostatic potential maps highlight sulfur and pyrimidine nitrogen as primary coordination sites .

Methodological Considerations

Q. How are purity and stability ensured during storage?

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent Screening : Use mixed solvents (e.g., methanol/ethyl acetate) to balance solubility and polarity.

- Seeding : Introduce microcrystals to induce nucleation.

- Slow Evaporation : Achieve supersaturation gradually (0.5°C/day cooling rate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.